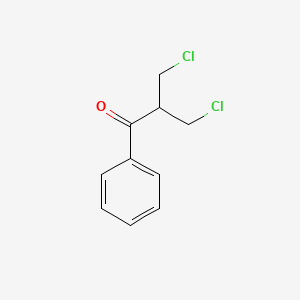

3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-chloromethyl-1-propene, also known as 1,1-Bis(chloromethyl)ethylene or Methallyl dichloride, is a compound used in various industrial applications . It’s used as an organic solvent and as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry .

Molecular Structure Analysis

The molecular formula of 3-Chloro-2-chloromethyl-1-propene is CH2=C(CH2Cl)2 . Its molecular weight is 125.00 .Chemical Reactions Analysis

A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . Due to its unsaturated structure, it is highly reactive in the troposphere with OH radical .Physical And Chemical Properties Analysis

This compound has a vapor density of 3.12 (vs air), a refractive index n20/D of 1.4753 (lit.), a boiling point of 138 °C (lit.), and a melting point of -14 °C (lit.). Its density is 1.08 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

1. Chemical Reactions and Mechanisms

- The reactivity of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one in chemical reactions, specifically in Friedel-Crafts alkylations, has been studied, demonstrating the potential for the creation of new compounds through these reactions (Masuda, Nakajima, & Suga, 1983).

- Investigations into the gas-phase elimination kinetics of similar chloroalkanes have provided insights into the mechanisms and kinetics of reactions involving 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one and its analogs (Maldonado et al., 2011).

2. Conformational Analysis

- The conformation of halomethyl ketones, including similar compounds to 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one, has been determined through the temperature dependence of geminal H,H coupling constants, providing valuable information on their structural properties (Ramarao & Bothner‐By, 1976).

3. Asymmetric Synthesis and Catalysis

- The asymmetric synthesis of 3-Chloro-1-phenylpropan-1-one, a related compound, using immobilized Saccharomyces cerevisiae has been explored for producing chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).

- Asymmetric radical reactions in the coordination sphere have been studied using related compounds, indicating potential applications in catalysis and synthetic chemistry (Kameyama & Kamigata, 1989).

4. Biotransformation and Enantioselective Reduction

- Biotransformations of 3-chloro-1-phenylpropan-1-one in yeast cultures have been investigated for the production of specific alcohols, highlighting the enzymatic potential in creating enantioselective compounds (Janeczko & Kostrzewa-Susłow, 2014).

5. Pharmaceutical Synthesis Applications

- The compound has been utilized in the chemoenzymatic synthesis of non-tricyclic antidepressants, showcasing its value as an intermediate in pharmaceutical synthesis (Liu, Hoff, & Anthonsen, 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

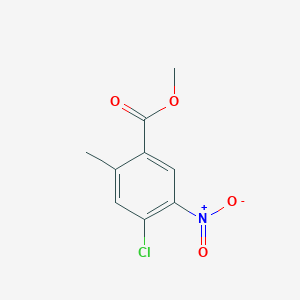

IUPAC Name |

3-chloro-2-(chloromethyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJAYVWBFICAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCl)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034258 |

Source

|

| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |

CAS RN |

39192-57-9 |

Source

|

| Record name | 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)